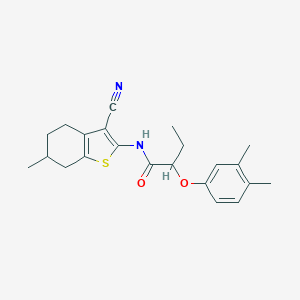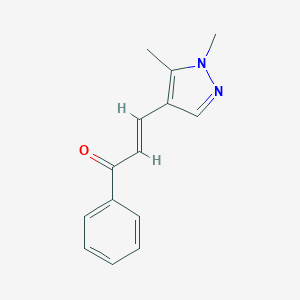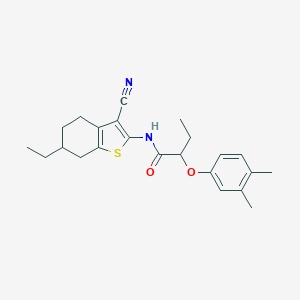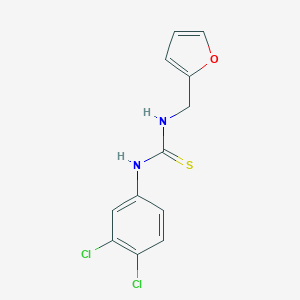methanone](/img/structure/B452500.png)
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include the preparation of intermediates, followed by coupling reactions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety.
Reduction: Reduction reactions can target the quinoline core or the bromo substituent.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. The quinoline core is a common motif in many pharmaceuticals, and modifications to this structure can lead to new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3-methoxyphenyl)quinolin-4-yl](2,3-dihydroindol-1-yl)methanone: Similar structure with a methoxy group instead of a methyl group.
6-Bromo-4-chloroquinoline-3-carboxamide: Contains a chloro group and a carboxamide moiety.
Uniqueness
The uniqueness of 6-Bromo-2-(3-methylphenyl)quinolin-4-ylmethanone lies in its specific substitution pattern and the presence of the piperidinyl methanone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23BrN2O |
|---|---|
Molecular Weight |
423.3g/mol |
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H23BrN2O/c1-15-5-3-7-17(11-15)22-13-20(19-12-18(24)8-9-21(19)25-22)23(27)26-10-4-6-16(2)14-26/h3,5,7-9,11-13,16H,4,6,10,14H2,1-2H3 |
InChI Key |
OPBVYFPZZFLEKZ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-adamantyl)ethyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B452421.png)
![methyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B452423.png)
![Methyl 2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452425.png)
![N-(1-adamantyl)-2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452426.png)
![2-{[2-(3,4-Dimethylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452427.png)
![2-{[2-(3,4-Dimethylphenoxy)butanoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452428.png)
![2-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452429.png)
![Methyl 2-{[(mesityloxy)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452431.png)
![2,6-Bis[(3-methyl-2-thienyl)methylene]cyclohexanone](/img/structure/B452435.png)

![Isopropyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B452437.png)


